molecular formula C15H19NO2 B1325197 8-(3-Methoxyphenyl)-8-oxooctanenitrile CAS No. 898786-64-6

8-(3-Methoxyphenyl)-8-oxooctanenitrile

Cat. No.: B1325197
CAS No.: 898786-64-6
M. Wt: 245.32 g/mol
InChI Key: KSBCGXAAGQSOLR-UHFFFAOYSA-N
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Description

8-(3-Methoxyphenyl)-8-oxooctanenitrile is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxooctanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)-8-oxooctanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the Knoevenagel condensation reaction, where 3-methoxybenzaldehyde reacts with malonic acid in the presence of a base to form an intermediate, which is then further reacted to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)-8-oxooctanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3-Methoxyphenyl)-8-oxooctanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylacetonitrile: Similar in structure but with a shorter carbon chain.

    4-Methoxyphenylacetonitrile: Another structural isomer with the methoxy group in a different position.

    Methoxetamine: An analogue of ketamine with a methoxyphenyl group.

Uniqueness

8-(3-Methoxyphenyl)-8-oxooctanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development .

Properties

IUPAC Name

8-(3-methoxyphenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-14-9-7-8-13(12-14)15(17)10-5-3-2-4-6-11-16/h7-9,12H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBCGXAAGQSOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645193
Record name 8-(3-Methoxyphenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-64-6
Record name 8-(3-Methoxyphenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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